molecular formula C22H23NO3S B11343654 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-ethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11343654
M. Wt: 381.5 g/mol
InChI Key: LJONZPHPZXNCED-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-ethylphenoxyacetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Thiophen-2-ylmethylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the thiophen-2-ylmethyl position.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Ethylphenoxy)-N-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide

Uniqueness

2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylphenoxy, methoxyphenyl, and thiophen-2-ylmethyl groups contributes to its versatility and potential for various applications.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C22H23NO3S/c1-3-17-6-10-20(11-7-17)26-16-22(24)23(15-21-5-4-14-27-21)18-8-12-19(25-2)13-9-18/h4-14H,3,15-16H2,1-2H3

InChI Key

LJONZPHPZXNCED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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